molecular formula C14H15FN2O B1628501 N-(1-cyanocyclohexyl)-2-fluorobenzamide CAS No. 912771-10-9

N-(1-cyanocyclohexyl)-2-fluorobenzamide

Cat. No.: B1628501
CAS No.: 912771-10-9
M. Wt: 246.28 g/mol
InChI Key: KDQQMEAEIKFPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)-2-fluorobenzamide is an organic compound that features a cyanocyclohexyl group attached to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-fluorobenzamide typically involves the reaction of 1-cyanocyclohexylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride, which can convert the nitrile group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Palladium catalysts, such as palladium on carbon, in the presence of suitable ligands and bases.

Major Products:

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Aminocyclohexyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclohexyl group can enhance the compound’s binding affinity to these targets, while the fluorobenzamide moiety can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(1-Cyanocyclohexyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(1-Cyanocyclohexyl)-2-methylbenzamide: Contains a methyl group instead of fluorine.

    N-(1-Cyanocyclohexyl)-2-nitrobenzamide: Features a nitro group instead of fluorine.

Uniqueness: N-(1-Cyanocyclohexyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-12-7-3-2-6-11(12)13(18)17-14(10-16)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQQMEAEIKFPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586346
Record name N-(1-Cyanocyclohexyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-10-9
Record name N-(1-Cyanocyclohexyl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyanocyclohexyl)-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-cyanocyclohexyl)-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-cyanocyclohexyl)-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-cyanocyclohexyl)-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(1-cyanocyclohexyl)-2-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(1-cyanocyclohexyl)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.